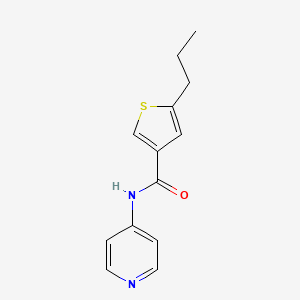
5-propyl-N-4-pyridinyl-3-thiophenecarboxamide
説明
5-propyl-N-4-pyridinyl-3-thiophenecarboxamide, also known as PTZ-343, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiophene derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 5-propyl-N-4-pyridinyl-3-thiophenecarboxamide involves the inhibition of HDACs, PDEs, and CAs. HDACs are enzymes that regulate the acetylation status of histone proteins, which play a crucial role in gene expression. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. PDEs are enzymes that regulate the levels of cyclic nucleotides such as cAMP and cGMP, which play a crucial role in cell signaling. Inhibition of PDEs by this compound leads to the accumulation of cyclic nucleotides, which results in the activation of various signaling pathways. CAs are enzymes that regulate the levels of carbon dioxide and bicarbonate ions, which play a crucial role in acid-base balance and electrolyte balance. Inhibition of CAs by this compound leads to the accumulation of carbon dioxide and bicarbonate ions, which results in the inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been found to exhibit neuroprotective effects, improve cognitive function, and reduce inflammation. In addition, this compound has been found to exhibit cardioprotective effects, reduce blood pressure, and improve endothelial function.
実験室実験の利点と制限
5-propyl-N-4-pyridinyl-3-thiophenecarboxamide has several advantages for lab experiments. It is a potent inhibitor of various enzymes and exhibits a wide range of biochemical and physiological effects. It is also relatively easy to synthesize and purify. However, this compound has several limitations for lab experiments. It has poor solubility in aqueous solutions and exhibits low bioavailability. In addition, it has not been extensively studied in vivo, and its pharmacokinetic and pharmacodynamic properties are not well understood.
将来の方向性
There are several future directions for the study of 5-propyl-N-4-pyridinyl-3-thiophenecarboxamide. One direction is to study its pharmacokinetic and pharmacodynamic properties in vivo. This will help to understand its bioavailability, distribution, metabolism, and excretion. Another direction is to study its potential therapeutic applications in various diseases such as cancer, neurological disorders, and cardiovascular diseases. This will help to identify its efficacy, safety, and optimal dosage for clinical use. Finally, another direction is to study its structure-activity relationship and design more potent and selective inhibitors of HDACs, PDEs, and CAs. This will help to develop more effective and targeted therapies for various diseases.
科学的研究の応用
5-propyl-N-4-pyridinyl-3-thiophenecarboxamide has been extensively studied for its scientific research application. It has been found to exhibit potent inhibitory activity against a wide range of enzymes such as histone deacetylases (HDACs), phosphodiesterases (PDEs), and carbonic anhydrases (CAs). These enzymes play a crucial role in various biological processes such as gene expression, cell signaling, and metabolic pathways. Inhibition of these enzymes by this compound has been found to have potential therapeutic applications in various diseases such as cancer, neurological disorders, and cardiovascular diseases.
特性
IUPAC Name |
5-propyl-N-pyridin-4-ylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-2-3-12-8-10(9-17-12)13(16)15-11-4-6-14-7-5-11/h4-9H,2-3H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGFXMIKKHHJAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-methyl-2-thienyl)carbonyl]-4-phenylpiperazine](/img/structure/B4430519.png)
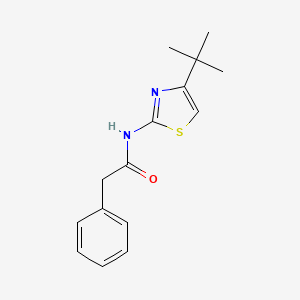
![1-(2-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4430535.png)

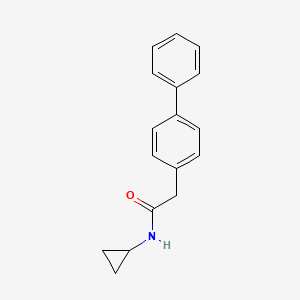
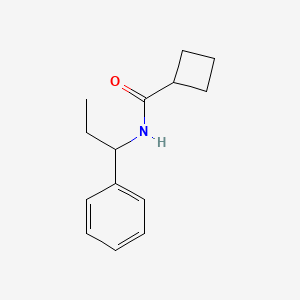
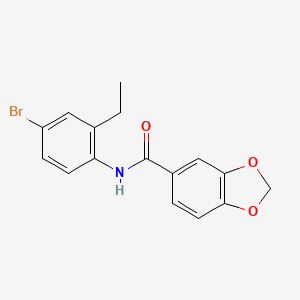
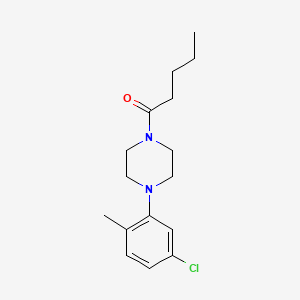
![1-(cyclopentylcarbonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4430569.png)
![2,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4430570.png)
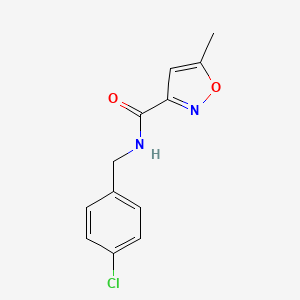
![1-[(4-fluorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4430590.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4430610.png)
![2-{4-[(2-isopropylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4430631.png)